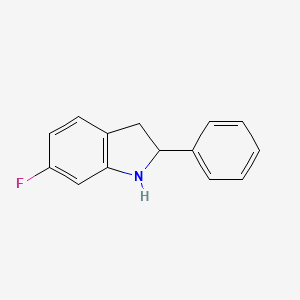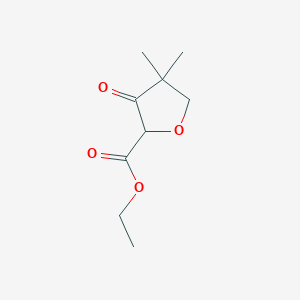
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is an organic compound with a complex structure. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate typically involves the esterification of 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid.
Reduction: 4,4-dimethyl-3-oxotetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the tetrahydrofuran ring, which can stabilize certain reaction intermediates.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.
Methyl butyrate: Another ester with a different alkyl group and simpler structure.
Ethyl benzoate: Contains an aromatic ring, offering different reactivity and applications.
Uniqueness
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
ethyl 4,4-dimethyl-3-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(11)6-7(10)9(2,3)5-13-6/h6H,4-5H2,1-3H3 |
InChI 键 |
UKOISJNHZPOQIJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)C(CO1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


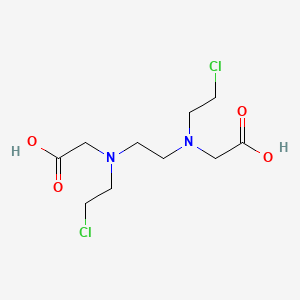
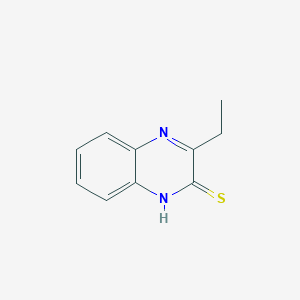

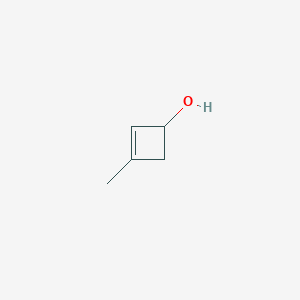
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
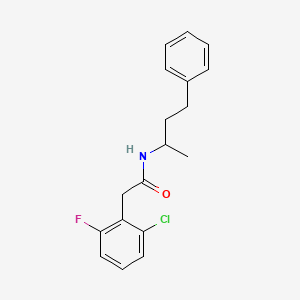
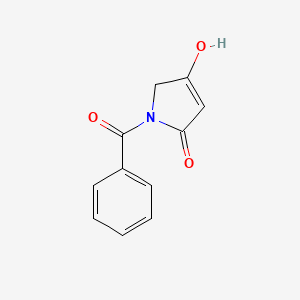
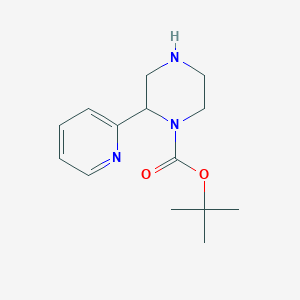
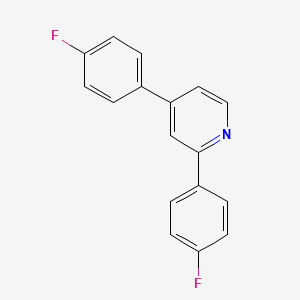
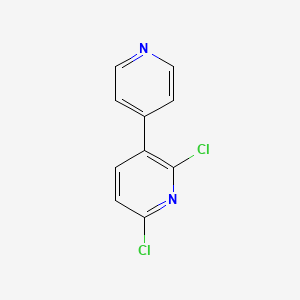
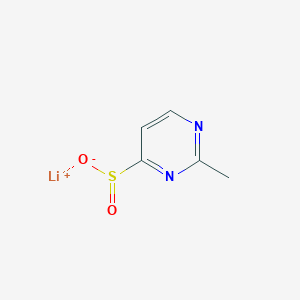

![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
